5-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and iodine atoms attached to a pyrrolopyridine core, which is further substituted with a cyclopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of a pyrrolopyridine derivative. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For instance, the bromination can be carried out using N-bromosuccinimide (NBS) in a solvent like dichloromethane, followed by iodination using iodine and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, reagents, and catalysts would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance its binding affinity and specificity for certain targets. The cyclopropyl group may also contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-3-iodo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, as well as the cyclopropyl group. These structural features can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-1-cyclopropyl-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrIN2/c11-6-3-8-9(12)5-14(7-1-2-7)10(8)13-4-6/h3-5,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLFANZUUSLSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C3=C2N=CC(=C3)Br)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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